(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride
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Overview
Description
(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride is a compound of significant interest in the field of organic chemistry. This compound features a unique spirocyclic structure, which is characterized by a bicyclic system where two rings are connected through a single atom. The presence of both amino and hydroxy functional groups in its structure makes it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-Amino-1-hydroxyspiro[3 One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxy groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Scientific Research Applications
(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which (1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The spirocyclic structure provides a rigid framework that can enhance the specificity and potency of the compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Azaspiro[3.3]heptane: A bioisostere of piperidine, used in drug design and medicinal chemistry.
Spiro[3.3]heptane: A saturated benzene bioisostere, used in the development of new drugs and materials.
Uniqueness
(1R,3R)-3-Amino-1-hydroxyspiro[33]heptane-3-carboxylic acid;hydrochloride is unique due to the presence of both amino and hydroxy functional groups in a spirocyclic structure
Properties
IUPAC Name |
(1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c9-8(6(11)12)4-5(10)7(8)2-1-3-7;/h5,10H,1-4,9H2,(H,11,12);1H/t5-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHIUUSGPIITQN-VJTHFYIZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2(C(=O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)[C@@H](C[C@@]2(C(=O)O)N)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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